ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate
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Overview
Description
The compound is an organic molecule with a complex structure. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The naphthalen-1-yl group is a type of aromatic hydrocarbon, and the acetamido group is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is planar, and the naphthalen-1-yl group is also a planar aromatic system. The acetamido group would add some additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The indole ring is known to undergo electrophilic substitution reactions, and the acetamido group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence of the indole ring, the naphthalen-1-yl group, and the acetamido group .Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its properties and the specific context in which it’s being used. For example, if it’s being studied as a potential drug, future research might focus on optimizing its structure for better activity or lower toxicity .
Properties
IUPAC Name |
ethyl 3-[(2-naphthalen-1-ylacetyl)amino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-2-28-23(27)22-21(18-12-5-6-13-19(18)24-22)25-20(26)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13,24H,2,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRFQNAVPMCFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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